molecular formula C12H9F3O3S B8204973 1-Methylnaphthalen-2-yl trifluoromethanesulfonate

1-Methylnaphthalen-2-yl trifluoromethanesulfonate

Cat. No.: B8204973
M. Wt: 290.26 g/mol
InChI Key: WBQCLGPJVNGJGK-UHFFFAOYSA-N
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Description

1-Methylnaphthalen-2-yl trifluoromethanesulfonate is an organic compound with the molecular formula C12H9F3O3S. It is a derivative of naphthalene, where a trifluoromethanesulfonate group is attached to the 2-position and a methyl group is attached to the 1-position. This compound is known for its applications in organic synthesis, particularly in the field of medicinal chemistry.

Scientific Research Applications

1-Methylnaphthalen-2-yl trifluoromethanesulfonate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethanesulfonate group can be replaced with other functional groups to create derivatives with potential therapeutic properties.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various functionalized naphthalene derivatives.

    Material Science: It can be used in the synthesis of organic materials with specific electronic or optical properties.

Preparation Methods

The synthesis of 1-Methylnaphthalen-2-yl trifluoromethanesulfonate typically involves the reaction of 1-methylnaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride. The general reaction scheme is as follows:

1-Methylnaphthalene+Trifluoromethanesulfonic anhydride1-Methylnaphthalen-2-yl trifluoromethanesulfonate\text{1-Methylnaphthalene} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} 1-Methylnaphthalene+Trifluoromethanesulfonic anhydride→1-Methylnaphthalen-2-yl trifluoromethanesulfonate

Chemical Reactions Analysis

1-Methylnaphthalen-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aromatic ring can undergo reduction reactions, although these are less common due to the stability of the aromatic system.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative.

Mechanism of Action

The mechanism of action of 1-Methylnaphthalen-2-yl trifluoromethanesulfonate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the trifluoromethanesulfonate group acts as a leaving group, allowing the nucleophile to attack the carbon atom to which it is attached. The stability of the trifluoromethanesulfonate anion makes this process favorable.

Comparison with Similar Compounds

1-Methylnaphthalen-2-yl trifluoromethanesulfonate can be compared to other naphthalene derivatives such as:

    1-Methylnaphthalene: Lacks the trifluoromethanesulfonate group and is less reactive in nucleophilic substitution reactions.

    2-Methylnaphthalene: Has the methyl group in a different position, affecting its reactivity and physical properties.

    Naphthalene-2-yl trifluoromethanesulfonate: Lacks the methyl group, which can influence its reactivity and applications.

Properties

IUPAC Name

(1-methylnaphthalen-2-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O3S/c1-8-10-5-3-2-4-9(10)6-7-11(8)18-19(16,17)12(13,14)15/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQCLGPJVNGJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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